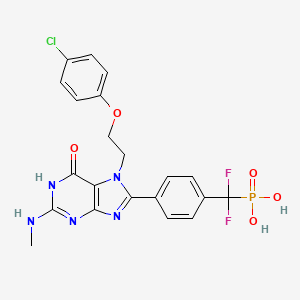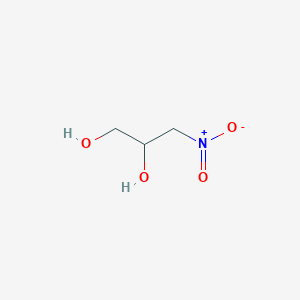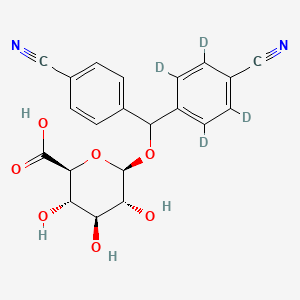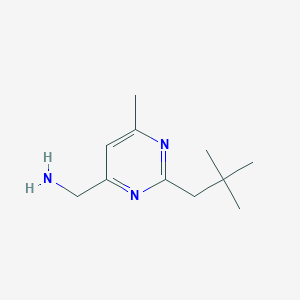
(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reagent: Formaldehyde and ammonia.
- Reaction: Reductive amination at the 4-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of (6-Methyl-2-neopentylpyrimidin-4-yl)carboxylic acid.
Reduction: Formation of (6-Methyl-2-neopentyl-1,2,3,4-tetrahydropyrimidin-4-yl)methanamine.
Substitution: Formation of various alkylated or acylated derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine typically involves multi-step organic reactions
-
Formation of the Pyrimidine Ring:
- Starting materials: Acetylacetone and guanidine.
- Reaction: Cyclization reaction under acidic or basic conditions to form the pyrimidine ring.
科学研究应用
(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine can be compared with other pyrimidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of the neopentyl group at the 2-position provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
- The combination of substituents on the pyrimidine ring can lead to unique chemical and biological properties not observed in other similar compounds.
属性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC 名称 |
[2-(2,2-dimethylpropyl)-6-methylpyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C11H19N3/c1-8-5-9(7-12)14-10(13-8)6-11(2,3)4/h5H,6-7,12H2,1-4H3 |
InChI 键 |
MQQIBFZMOPMGKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)CC(C)(C)C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


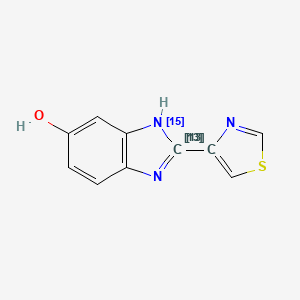
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
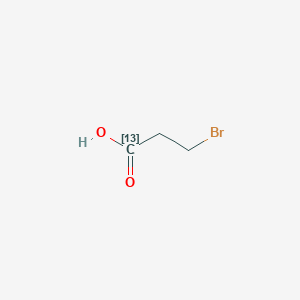
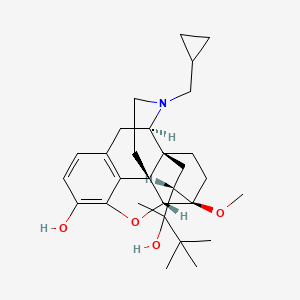
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
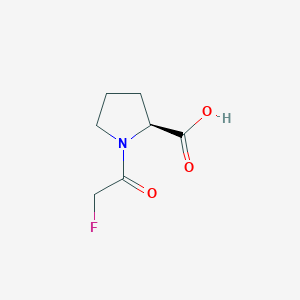
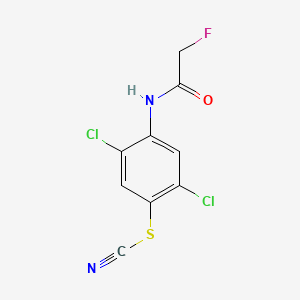
![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
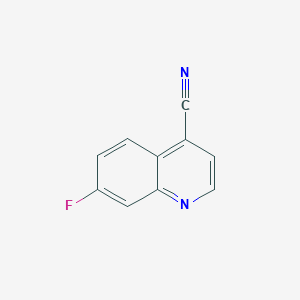
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
